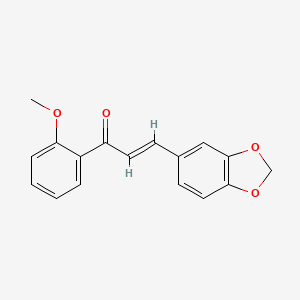

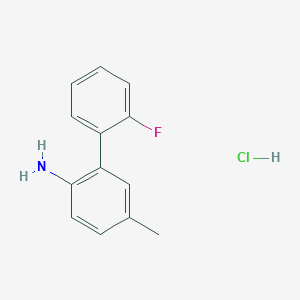

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to possess various biological activities that make it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Antibacterial Properties

The compound N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide may be explored for its potential antibacterial properties. Research on similar structures, such as substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, has shown significant activity against Gram-negative bacteria, suggesting a possible application for the compound in combating bacterial infections (S. Woulfe & M. Miller, 1985).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Compounds with an azetidinyl structure have been evaluated as prodrugs in gene-directed enzyme prodrug therapy (GDEPT). For example, nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) were investigated for their use in GDEPT, suggesting the potential use of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide in similar therapeutic approaches (F. Friedlos et al., 1997).

Asymmetric Catalysis in Organic Synthesis

This compound could have applications in asymmetric catalysis for organic synthesis. Studies on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol have demonstrated its effectiveness in catalyzing asymmetric addition reactions, indicating that similar azetidin-based compounds could be valuable in stereoselective synthesis (Mincan Wang et al., 2008).

Anticancer Research

There's potential for exploring azetidinyl compounds in anticancer research. A related compound, AZD4877, which is a kinesin spindle protein (KSP) inhibitor, demonstrated promise in inducing cellular death in cancer cells, suggesting that N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide could be researched for similar anticancer applications (M. Theoclitou et al., 2011).

Potential in Anticonvulsant Research

Research on derivatives of 1,3,4-thiadiazole, which shares a structural similarity to the thiophenyl group in the compound , has shown significant anticonvulsive activity, indicating potential research avenues for N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide in neuropharmacology, specifically in the development of anticonvulsant drugs (I. Sych et al., 2018).

Propiedades

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2OS/c17-14-4-1-3-12(9-14)16(20)18-10-15(19-6-2-7-19)13-5-8-21-11-13/h1,3-5,8-9,11,15H,2,6-7,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIFNBOXZZAUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-bromobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2691176.png)

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)

![ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate](/img/structure/B2691179.png)

![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)

![6-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione](/img/structure/B2691191.png)

![3-(3,4-dimethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691193.png)

![1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2691194.png)